molecular formula C11H11NO3 B1333086 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 67266-14-2

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B1333086
CAS No.: 67266-14-2
M. Wt: 205.21 g/mol
InChI Key: XBPWPQBDGZFHQI-UHFFFAOYSA-N
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Description

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377422
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67266-14-2
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
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Customer
Q & A

Q1: What are the key intermolecular interactions observed for (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid in the solid state?

A1: The crystal structure of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid reveals a network of intermolecular interactions. These include strong hydrogen bonds such as O(acid)-H...O=C(indole) and O(phenol)-H...O-H(phenol), as well as weaker interactions like C-H...O and C-H...π(arene) []. These interactions contribute significantly to the compound's packing arrangement in the crystal lattice.

Q2: How does the position of the hydroxyl group on the phenyl ring influence the intermolecular interactions in isomers of (2R/2S)‐3‐(hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid?

A2: Comparing the structures of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid [] and (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid [] highlights the impact of hydroxyl group position. While both isomers exhibit O-H...O hydrogen bonding, the meta-substituted derivative in the second study shows a distinct Csp3-H...O=C interaction with the carboxylic acid group, absent in the para-substituted isomer. This difference underscores how seemingly minor structural changes can lead to diverse intermolecular interactions and potentially impact physicochemical properties.

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